2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.49. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N5OS with a molar mass of 345.46 g/mol. The presence of the triazole ring and the sulfanyl group is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H23N5OS |
Molar Mass | 345.46 g/mol |
Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown promising results in inhibiting cancer cell proliferation.
- In Vitro Studies : In vitro assays demonstrated that analogs of this compound displayed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were reported to be in the range of 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies have shown that compounds with similar structural features possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the sulfanyl group enhances the interaction with bacterial cell membranes .
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 12.5 µg/mL, showcasing its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and substituents on the phenyl ring significantly influence biological activity:
- Triazole Ring Modifications : Substitutions at the 5-position of the triazole ring enhance cytotoxicity.
- Phenyl Ring Substituents : Electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring are associated with increased activity against cancer cells .
Case Study 1: Anticancer Activity in MCF7 Cells
A recent study evaluated the effect of This compound on MCF7 breast cancer cells. The results indicated:
- IC50 : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3 .
Case Study 2: Antibacterial Efficacy Against E. coli
In another study focusing on antibacterial properties:
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQESOBLRZSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.